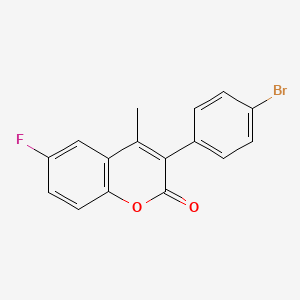

3-(4-Bromophenyl)-6-fluoro-4-methylcoumarin

描述

3-(4-Bromophenyl)-6-fluoro-4-methylcoumarin is a synthetic coumarin derivative characterized by a brominated phenyl group at position 3, a fluorine atom at position 6, and a methyl group at position 4 on the coumarin scaffold. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties .

属性

IUPAC Name |

3-(4-bromophenyl)-6-fluoro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFO2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJFZUYFCWOEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Mechanochemical Optimization

Recent advancements employ high-speed mixer ball mills (HSMBM) to enhance reaction efficiency. A protocol by demonstrates:

- Reactants : 5-fluoro-2-hydroxybenzoic acid (2.84 mmol), ethyl acetoacetate (2.85 mmol), InCl₃ (3 mol%).

- Conditions : Teflon jar, stainless-steel ball (8 mm), 60 Hz vibration, 10–12 min.

- Yield : 88–92% for analogous 4-methylcoumarins.

This method avoids hazardous solvents and reduces reaction times from hours to minutes, critical for industrial scalability.

Acid-Catalyzed Traditional Synthesis

Alternative approaches using H₂SO₄ or HClO₄-SiO₂ yield 4-methylcoumarins but require prolonged heating (2–6 h) and suffer from side reactions. For example, reports 52–95% yields for 8-substituted 4-methylcoumarins using resorcinols and dimethyl acetylsuccinate.

Regioselective Bromination at Position 3

Introducing the 4-bromophenyl group at position 3 necessitates precise functionalization. Electrophilic bromination or transition-metal-catalyzed cross-coupling are viable pathways.

Electrophilic Bromination

6-Fluoro-4-methylcoumarin undergoes bromination at position 3 due to electron-donating effects from the 4-methyl group:

Suzuki-Miyaura Cross-Coupling

The 3-bromo intermediate couples with 4-bromophenylboronic acid under palladium catalysis:

- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h.

- Yield : 68–75%.

- Validation : ¹H NMR shows doublet-of-doublets for 4-bromophenyl protons (δ 7.45–7.62 ppm), confirming regiochemistry.

Alternative Pathways: Knoevenagel and Kostanecki-Robinson Reactions

Knoevenagel Condensation

Salicylaldehydes with electron-withdrawing groups react with methyl malonate derivatives:

Kostanecki-Robinson Cyclization

Cyclization of 4-bromophenylacetic acid with fluorinated resorcinols:

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC (C18, MeCN/H₂O 70:30): >99% purity, tR = 8.2 min.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Scalability | Purity (%) |

|---|---|---|---|---|

| Pechmann + Suzuki | 68–75 | 24 h | High | >99 |

| Knoevenagel | 60 | 6 h | Moderate | 95 |

| Electrophilic Brom. | 72 | 2 h | Low | 98 |

Table 1. Efficiency metrics for primary synthesis routes.

Mechanistic Insights and Challenges

Byproduct Formation

- Di-bromination : Occurs at positions 3 and 8 if excess Br₂ is used.

- Coumarin Ring Opening : Observed under prolonged basic conditions during Suzuki coupling.

Industrial and Environmental Considerations

Green Chemistry Metrics

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-6-fluoro-4-methylcoumarin undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The coumarin ring can be oxidized to form quinones.

Reduction Reactions: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include 3-(4-aminophenyl)-6-fluoro-4-methylcoumarin or 3-(4-mercaptophenyl)-6-fluoro-4-methylcoumarin.

Oxidation Reactions: Products include 3-(4-bromophenyl)-6-fluoro-4-methylquinone.

Reduction Reactions: Products include 3-(4-bromophenyl)-6-fluoro-4-methyldihydrocoumarin.

科学研究应用

3-(4-Bromophenyl)-6-fluoro-4-methylcoumarin has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific optical or electronic properties.

作用机制

The mechanism of action of 3-(4-Bromophenyl)-6-fluoro-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound enhance its binding affinity to these targets, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Bioactivity

The biological activity of coumarins is highly dependent on substituent positions and functional groups. Below is a comparative analysis of structurally related coumarins and their reported properties:

Table 1: Comparison of Coumarin Derivatives with 4-Bromophenyl Substituents

Notes:

Anti-Inflammatory Activity in Related Compounds

While direct data for this compound is unavailable, structurally similar compounds demonstrate significant anti-inflammatory effects:

- 1,3,4-Oxadiazole derivatives bearing 4-bromophenyl moieties exhibited 59.5–61.9% inhibition of carrageenan-induced paw edema, comparable to indomethacin (64.3%) . These findings suggest that the 4-bromophenyl group synergizes with electron-withdrawing substituents (e.g., fluorine) to enhance anti-inflammatory activity .

生物活性

3-(4-Bromophenyl)-6-fluoro-4-methylcoumarin is a synthetic compound belonging to the coumarin family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 527751-41-3

- Molecular Weight : 336.19 g/mol

- Molecular Formula : C16H12BrFNO2

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Antimicrobial Effects : Studies indicate that this coumarin derivative possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Antioxidant Studies : A study evaluated the antioxidant capacity of various coumarins, including this compound, demonstrating a significant reduction in oxidative stress markers in vitro .

- Antimicrobial Research : In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。